4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate

Catalog No.
S11283484
CAS No.
M.F
C31H19F2NO4
M. Wt
507.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)ph...

Product Name

4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate

IUPAC Name

[4-[6-[4-(4-fluorobenzoyl)oxyphenyl]pyridin-2-yl]phenyl] 4-fluorobenzoate

Molecular Formula

C31H19F2NO4

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C31H19F2NO4/c32-24-12-4-22(5-13-24)30(35)37-26-16-8-20(9-17-26)28-2-1-3-29(34-28)21-10-18-27(19-11-21)38-31(36)23-6-14-25(33)15-7-23/h1-19H

InChI Key

WSKWTDPQFQLPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)F

4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and a pyridine moiety. Its chemical formula is C31H19F2NO4, and it has a molecular weight of 523.48 g/mol. The presence of fluorine atoms in the structure enhances its biological activity and stability, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

The chemical behavior of 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate can be analyzed through several types of reactions:

  • Esterification: The compound can undergo esterification reactions, which are typical for benzoates. This reaction involves the formation of esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution: The presence of the fluorobenzoyl group allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Hydrolysis: In aqueous conditions, hydrolysis can occur, breaking down the ester bond to yield the corresponding acid and alcohol.

The compound exhibits significant biological activity, particularly as an insecticide and in potential therapeutic applications. Its structure suggests that it may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies indicate that compounds with similar structures have shown efficacy against various pests, suggesting that 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate might possess insecticidal properties .

Several synthetic routes can be employed to produce 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate:

  • Direct Coupling: This method involves the direct coupling of 4-fluorobenzoic acid with an appropriate pyridine derivative in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
  • Multi-step Synthesis: A more complex route may involve multiple steps, including the synthesis of intermediates such as 4-fluorobenzoyl chloride followed by nucleophilic substitution with phenolic compounds.
  • Reflux Conditions: Many reactions may require reflux conditions to facilitate the formation of desired products, especially when dealing with less reactive substrates.

The applications of 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate span various fields:

  • Agriculture: As a potential insecticide, it could be used for pest control in crops.
  • Pharmaceuticals: Its unique structure may lend itself to development as a drug candidate targeting specific diseases or biological pathways.
  • Material Science: The compound may also find applications in developing novel materials due to its unique electronic properties.

Interaction studies involving 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate focus on its binding affinity to biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity and toxicity against various cell lines or organisms.
  • Structure-Activity Relationship Analysis: To determine how modifications to the compound's structure affect its biological activity.

Several compounds share structural similarities with 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-Fluorobenzoyl ChlorideContains fluorinated benzeneUsed in chemical synthesisHigh reactivity due to chlorine
2-Pyridinyl PhenolAromatic ring with pyridineAntimicrobial activityHydroxyl group enhances solubility
Benzoic Acid DerivativesSimple carboxylic acid structureMild antimicrobial propertiesVersatile functionalization options

The uniqueness of 4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate lies in its dual functionality as both an insecticide and a potential pharmaceutical candidate due to its complex aromatic system and fluorinated groups.

This comprehensive analysis underscores the significance of this compound in various scientific domains, paving the way for future research and applications.

XLogP3

7.2

Hydrogen Bond Acceptor Count

7

Exact Mass

507.12821441 g/mol

Monoisotopic Mass

507.12821441 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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